![molecular formula C10H15N3O2 B6629996 N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide](/img/structure/B6629996.png)

N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

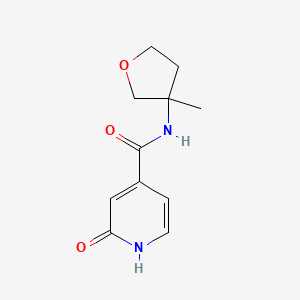

N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide, also known as PECAM-1 inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of platelet endothelial cell adhesion molecule-1 (PECAM-1), a transmembrane glycoprotein that plays a crucial role in regulating cell adhesion and migration.

Scientific Research Applications

N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the study of N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide signaling pathways, which play a crucial role in regulating endothelial cell functions such as angiogenesis, inflammation, and thrombosis. By inhibiting N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide, N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide can help researchers better understand the mechanisms underlying these processes and potentially identify new therapeutic targets.

Mechanism of Action

The mechanism of action of N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide involves the inhibition of N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide-mediated cell adhesion and migration. N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide is a transmembrane glycoprotein that is expressed on the surface of endothelial cells, platelets, and leukocytes. It plays a crucial role in regulating cell-cell interactions by mediating homophilic and heterophilic adhesion between cells. By binding to N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide, N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide prevents the formation of N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide homophilic interactions and disrupts N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide-mediated heterophilic interactions, leading to decreased cell adhesion and migration.

Biochemical and Physiological Effects

N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide-mediated endothelial cell migration, tube formation, and leukocyte transmigration. In vivo studies have shown that N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide can inhibit angiogenesis and inflammation in animal models of various diseases, including cancer, atherosclerosis, and arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide in lab experiments is its specificity for N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide. This compound has been shown to have minimal effects on other adhesion molecules and receptors, making it a valuable tool for studying N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide signaling pathways. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy in some experimental settings.

Future Directions

There are several potential future directions for research on N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide. One possible direction is to investigate its effects on other N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide-mediated processes, such as platelet activation and leukocyte recruitment. Another direction is to explore its potential therapeutic applications in diseases that involve dysregulated N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide signaling, such as cancer and inflammatory disorders. Finally, future studies could focus on developing new analogs of N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide with improved solubility and bioavailability, which could enhance its utility as a research tool and potential therapeutic agent.

Conclusion

N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide is a potent inhibitor of N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide that has been extensively studied for its potential applications in scientific research. Its specificity for N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide and its ability to inhibit N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide-mediated cell adhesion and migration make it a valuable tool for studying N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide signaling pathways and potentially identifying new therapeutic targets. While there are some limitations to its use in lab experiments, ongoing research on this compound holds promise for advancing our understanding of N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide biology and developing new treatments for diseases that involve dysregulated N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide signaling.

Synthesis Methods

The synthesis of N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide has been described in several research articles. The most common method involves the reaction of 1-(1H-pyrazol-4-yl)ethanone with ethyl 3-bromopropionate in the presence of a base, followed by the cyclization of the resulting intermediate with 2,2-dimethoxypropane. The final product is obtained after purification by column chromatography and recrystallization.

properties

IUPAC Name |

N-[1-(1H-pyrazol-4-yl)ethyl]oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-7(9-4-11-12-5-9)13-10(14)8-2-3-15-6-8/h4-5,7-8H,2-3,6H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOFUYRQRGSRBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNN=C1)NC(=O)C2CCOC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-4-[(3-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B6629920.png)

![4-Fluoro-2-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile](/img/structure/B6629927.png)

![1-hydroxy-N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-2-carboxamide](/img/structure/B6629949.png)

![(2S,3S)-3-methyl-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]pentanoic acid](/img/structure/B6629953.png)

![1-[(2R)-oxolane-2-carbonyl]-1,4-diazepan-5-one](/img/structure/B6629958.png)

![2,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methylbenzamide](/img/structure/B6629977.png)

![N-[(1-tert-butylpyrazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine](/img/structure/B6629990.png)

![N-[1-(1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B6630004.png)

![N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazin-2-amine](/img/structure/B6630011.png)

![4-Bromo-5-[(1,5-dimethylpyrazol-4-yl)methylamino]-2-methylpyridazin-3-one](/img/structure/B6630012.png)